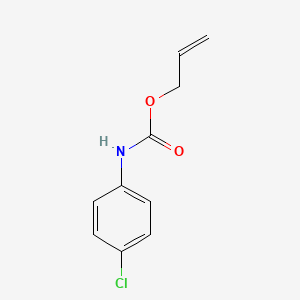

Allyl N-(4-chlorophenyl)carbamate

Description

Significance of Carbamate (B1207046) Functionalities in Chemical Sciences

Carbamates are organic compounds derived from carbamic acid (NH₂COOH). The carbamate linkage is a critical structural motif in a vast range of biologically active molecules and functional materials. In the realm of medicinal chemistry, carbamates are prized for their relative stability compared to esters and their ability to act as peptide bond isosteres, which can enhance the metabolic stability of peptide-based drugs. Their capacity to engage in hydrogen bonding interactions is crucial for molecular recognition processes, such as the binding of a drug to its target receptor. Furthermore, the carbamate group serves as a versatile protecting group for amines in multi-step organic syntheses, allowing for the selective modification of complex molecules.

Scope of Academic Inquiry for Allyl N-(4-chlorophenyl)carbamate within Contemporary Chemical Research

The academic inquiry into this compound is primarily situated within the exploration of new bioactive compounds, particularly in the fields of agrochemicals and medicinal chemistry. The presence of a chlorinated phenyl ring, an allyl group, and the carbamate linkage suggests a molecule designed to interact with biological systems. Research into this and structurally related compounds often focuses on their potential as herbicides, fungicides, or insecticides. google.comgoogle.com The allyl group, for instance, can be a site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The 4-chlorophenyl group significantly influences the electronic properties and lipophilicity of the molecule, which are key determinants of its biological activity. Recent research into N-aryl carbamate derivatives has highlighted their potential as potent antifungal agents. nih.govresearchgate.net Studies have demonstrated that various substituted N-aryl carbamates exhibit significant inhibitory activity against a range of plant fungal pathogens. nih.govnih.gov

Chemical Properties and Synthesis of this compound

| Property | Value |

| CAS Number | 25217-26-9 guidechem.com |

| Molecular Formula | C₁₀H₁₀ClNO₂ guidechem.com |

| Molecular Weight | 211.645 g/mol guidechem.com |

A common and direct method for the synthesis of N-aryl carbamates such as this compound involves the reaction of an aryl isocyanate with the corresponding alcohol. In this case, 4-chlorophenyl isocyanate would be reacted with allyl alcohol. The reaction is typically carried out in an inert solvent, and the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate leads to the formation of the carbamate linkage.

Alternatively, the synthesis can be achieved by reacting 4-chloroaniline (B138754) with allyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This method provides a versatile route to a wide range of carbamates.

Structure

2D Structure

Properties

CAS No. |

25217-26-9 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

211.64 g/mol |

IUPAC Name |

prop-2-enyl N-(4-chlorophenyl)carbamate |

InChI |

InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13) |

InChI Key |

YKSPHLOQCHTZTC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of Allyl N 4 Chlorophenyl Carbamate and Analogues

Fundamental Reactivity of the Carbamate (B1207046) Moiety

The carbamate group (-O-C(=O)-N-) is the central linkage in the molecule, and its reactivity is fundamental to the stability and transformations of the compound.

The hydrolysis of carbamates, particularly N-aryl carbamates, is a well-studied process that typically occurs under basic conditions. Acid-catalyzed hydrolysis is generally not a significant pathway for carbamates because the central carbon atom is flanked by two electron-withdrawing atoms (oxygen and nitrogen), making protonation of the carbonyl oxygen less effective in activating the molecule for nucleophilic attack. clemson.edu

Under alkaline conditions, the hydrolysis of N-aryl carbamates can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.netresearchgate.net This process involves a pre-equilibrium deprotonation of the carbamate nitrogen to form an anion. This is followed by a rate-limiting decomposition of the anion to yield an isocyanate intermediate and a phenoxide leaving group. researchgate.net The isocyanate is then rapidly hydrolyzed to the corresponding amine.

The rate of hydrolysis is significantly influenced by the substituents on the N-aryl ring. researchgate.net For N-(p-nitrophenyl)carbamates, the rate of reaction of the carbamate anion is sensitive to substituent effects on the O-aryl ring, indicating a high degree of acyl-oxygen bond cleavage in the transition state. researchgate.net For N-aryl pyridylcarbamates, the pH-rate profile also points to an E1cB mechanism. researchgate.net In some cases, particularly with poorer leaving groups, a change in mechanism to a direct BAC2 (Base-catalyzed Acyl 2) attack by a hydroxide (B78521) ion can be observed. researchgate.net The coordination of metal ions can also trigger the hydrolysis of carbamates by activating the ligand. nih.gov

| Factor | Influence on Hydrolysis | Mechanism | Citation |

| pH | Rate increases with increasing pH (alkaline conditions). | E1cB or BAC2 | clemson.eduresearchgate.net |

| N-Aryl Substituents | Electron-withdrawing groups can influence the acidity of the N-H bond and the stability of the subsequent anion. | E1cB | researchgate.net |

| O-Aryl Substituents (Leaving Group) | Substituents have a large effect on the rate of hydrolysis, indicating significant bond cleavage in the transition state. | E1cB | researchgate.net |

| Metal Ions | Coordination to the carbamate can promote hydrolysis. | Ligand Activation | nih.gov |

| N-Alkyl vs. N-H | For carbamates with a hydrogen on the nitrogen (like the parent compound), an elimination step (E1cB) is often rate-determining. | E1cB | clemson.edu |

The carbamate moiety exhibits dual reactivity, capable of participating in both nucleophilic and electrophilic pathways. The nitrogen lone pair can act as a nucleophile, while the carbonyl carbon is an electrophilic center.

Enamides and enecarbamates, which are related structures, have been shown to act as effective nucleophiles in the presence of a Lewis acid catalyst, reacting with electrophiles like glyoxylates and N-acylimino esters. nih.gov The nucleophilicity is dependent on the presence of a hydrogen atom on the nitrogen. nih.gov

Conversely, the carbamate group itself can be the target of nucleophilic attack, as seen in hydrolysis. researchgate.net Furthermore, protection of an alcohol as a carbamate enables the functionalization of adjacent positions. For instance, benzylic carbamates can be deprotonated to form stable carbanions, which then react as nucleophiles with various electrophiles, such as α,β-unsaturated compounds, to yield addition products. ukzn.ac.za The carbamate group can also react with electrophiles; for example, the interaction with water can lead to hydrolysis, releasing carbon dioxide and the corresponding amine. researchgate.net

Transformations Involving the Allyl Group

The allyl group (CH₂=CH-CH₂-) is a versatile functional handle that allows for a unique set of chemical transformations distinct from the carbamate core.

A key transformation of allyl carbamates is the Ichikawa rearrangement, a bohrium.combohrium.com-sigmatropic rearrangement of an allyl cyanate (B1221674) to an allyl isocyanate. chem-station.comunifi.it The process is initiated by the dehydration of the parent allyl carbamate under mild conditions, such as using triphenylphosphine (B44618) and carbon tetrabromide (Appel conditions) or trifluoroacetic anhydride (B1165640) (TFAA). chem-station.comunifi.it The resulting allyl cyanate is a transient intermediate that instantaneously rearranges, even at low temperatures (e.g., 0 °C or below), to the more stable allyl isocyanate. chem-station.comorgsyn.org

This rearrangement is a concerted process that proceeds through a six-membered cyclic transition state. chem-station.com A significant feature of this reaction is its high degree of stereoselectivity, with the chirality of the allyl carbamate being effectively transferred to the product. orgsyn.orgnih.gov The resulting allyl isocyanate is a valuable synthetic intermediate that can be trapped with various nucleophiles, such as alcohols or amines, to generate new carbamates or ureas, respectively. chem-station.comunifi.it This method has been successfully applied in the total synthesis of complex natural products like Agelastatin A and (+)-manzamine A. chem-station.com

| Reagent System | Temperature | Substrate Type | Outcome | Citation |

| PPh₃, CBr₄, Et₃N | -10 °C | Chiral Allyl Carbamate | Stereospecific rearrangement to Allyl Isocyanate, trapped as Troc carbamate (95% yield). | chem-station.com |

| TFAA, Et₃N | 0 °C | Complex Allyl Carbamate | Rearrangement to Isocyanate with complete stereochemical control. | chem-station.com |

| Trichloroacetyl isocyanate, then K₂CO₃/MeOH | 0 °C to RT | Allyl Alcohol | Synthesis of the starting Allyl Carbamate. | unifi.itresearchmap.jp |

The allyl group's C-H bonds are susceptible to functionalization through transition metal catalysis, providing a direct route to new C-N bonds. Intermolecular allylic C-H amination is a powerful method for regioselectively introducing nitrogen-containing groups. bohrium.comacs.org While many methods use carbamates as the nitrogen source to aminate other alkenes, the principles apply to the functionalization of the allyl group within Allyl N-(4-chlorophenyl)carbamate itself. bohrium.com

For example, palladium(II)/sulfoxide catalyst systems can effect selective intramolecular allylic C-H amination. nih.gov The use of electron-deficient N-nosyl carbamate nucleophiles has been shown to enable mild Pd(II)-catalyzed allylic C-H amination of terminal olefins with high chemoselectivity. nih.gov The mechanism is believed to involve a heterolytic allylic C-H cleavage to generate a π-allyl Pd intermediate, which is then attacked by the nucleophile. nih.gov Metal-free protocols using selenium catalysts have also been developed for the intermolecular allylic C-H amination of alkenes with primary carbamates. bohrium.com These reactions often proceed via a sequential ene reaction/ bohrium.comunifi.it-sigmatropic rearrangement mechanism. bohrium.comacs.org

Reactivity of N-Aryl Substituents

The N-(4-chlorophenyl) group is not merely a passive spectator; its aromatic ring can participate in directed metalation and rearrangement reactions.

A notable reaction of N-aryl carbamates is the directed ortho-metalation, followed by a Snieckus-Fries rearrangement. nih.gov Using a strong, non-nucleophilic base like sodium diisopropylamide (NaDA), a proton ortho to the carbamate directing group can be abstracted. The resulting arylsodium intermediate can then undergo an intramolecular rearrangement where the carbamoyl (B1232498) group migrates from the nitrogen to the ortho-lithiated carbon, yielding an ortho-acylated phenol (B47542) after workup. nih.gov

The presence of a halogen substituent, such as the chlorine atom in this compound, can influence this pathway. Arylsodiums bearing halogen substituents may alternatively undergo halide elimination to form a reactive benzyne (B1209423) intermediate, competing with the desired rearrangement. nih.gov In another transformation, deprotonation of N-aryl allyl carbamates can lead to an intramolecular SNAr reaction, where the carbanion attacks the N-aryl ring, resulting in C-arylation at the carbon alpha to the oxygen with stereochemical inversion. nih.gov

Acid-Mediated Decarboxylative C-H Coupling

The acid-mediated decarboxylative C-H coupling of allyl N-arylcarbamates represents a significant transformation, enabling the formation of new carbon-carbon bonds. Research into this reaction has elucidated the role of various promoters and the subsequent chemical pathways.

A key study demonstrated the reaction of O-Allyl-N-(4-chlorophenyl)carbamate in the presence of an acid promoter, leading to a decarboxylative/deamidative Friedel-Crafts allylation. The initial step in the proposed mechanism involves the protonation of the carbamate function at the carbonyl oxygen atom. This is followed by a cascade of events that ultimately result in the formation of allylated arenes. nih.gov

The choice of promoter and reaction conditions significantly influences the product distribution. For instance, the reaction can be promoted by substances such as copper(II) triflate (Cu(OTf)₂) or trimethylsilyl (B98337) triflate (TMSOTf). When O-Allyl-N-(4-chlorophenyl)carbamate is reacted with mesitylene (B46885) in the presence of Cu(OTf)₂ and water, a double C-H coupling reaction occurs. nih.gov This reaction proceeds through an initial acid-promoted decarboxylative/deamidative Friedel-Crafts allylation. nih.gov

The reaction conditions for a typical acid-mediated decarboxylative C-H coupling are detailed in the table below.

| Parameter | Value |

| Carbamate | O-Allyl-N-(4-chlorophenyl)carbamate |

| Arene | Mesitylene |

| Promoter | Cu(OTf)₂ / H₂O |

| Temperature | 130 °C |

| Solvent | Chlorobenzene |

| Reaction Time | 3-4 hours |

Data sourced from a study on acid-mediated decarboxylative C-H coupling. nd.edu

Influence of Aryl Substituents on Reaction Outcomes

The electronic nature of substituents on the N-aryl ring of carbamates can exert a considerable influence on the outcome of chemical transformations, including decarboxylative coupling reactions. The electron-donating or electron-withdrawing character of these substituents can affect the reactivity of the carbamate and the stability of reaction intermediates.

In related decarboxylative cross-coupling reactions, a clear trend has been observed where the electronic properties of substituents on the aryl ring impact reaction yields. For instance, in an electro/Ni dual-catalyzed decarboxylative C(sp³)–C(sp²) cross-coupling, aryl bromides bearing electron-deficient substituents generally provided higher yields compared to those with electron-rich substituents. nih.gov Conversely, for the carboxylate nucleophile, the presence of electron-withdrawing groups led to a decrease in reaction yield. nih.gov This suggests that the electronic nature of the substituents directly influences the electrochemical activity of the reacting species. nih.gov

General trends regarding the influence of aryl substituents are summarized below:

| Substituent Type | General Influence on Reactivity/Yield |

| Electron-Donating Groups (EDGs) | Can increase the electron density on the nitrogen atom, potentially affecting the C-N bond characteristics and the nucleophilicity of the molecule. nd.edunih.gov |

| Electron-Withdrawing Groups (EWGs) | Can decrease the electron density on the nitrogen atom, influencing the C-N bond and potentially making the carbamate more susceptible to certain transformations. nih.govnd.edu |

While direct studies on the acid-mediated decarboxylative C-H coupling of a wide range of substituted allyl N-arylcarbamates are specific, the principles from related reactions provide a framework for predicting outcomes. For example, the barrier to C-N bond rotation in carbamates has been shown to have a linear free-energy relationship with the electronic stabilization effect of the substituent on the N-aryl ring. Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it, indicating a change in the electronic distribution within the carbamate. nd.edu This fundamental influence on the ground state of the molecule can be expected to carry over to its reactivity in subsequent chemical transformations.

Computational and Theoretical Investigations of Carbamate Systems

Quantum Chemical Studies on Molecular Structure and Aggregation

Quantum chemical calculations are pivotal in determining the three-dimensional structures of molecules and their aggregates, which in turn govern their reactivity.

Lithium Carbamate (B1207046) Complexes

Computational quantum chemistry has been instrumental in investigating the structures of lithium carbamates, both in the gas phase and in ethereal solvents. cuny.educuny.edu These studies are crucial for understanding the reactivity of these compounds, which can act as nucleophiles with either retention or inversion of configuration at a chiral center. cuny.edulongdom.org The state of aggregation is a key factor in determining this stereochemical outcome. cuny.edulongdom.org

For instance, computational studies on sterically hindered lithium phenyl carbamate have shown that it is likely to exist predominantly as a monomer solvated by ether or THF in solution. cuny.educuny.edu In the gas phase, which can approximate non-polar solvent conditions, higher aggregates are more probable. cuny.educuny.edu The aggregation state is influenced by a balance between steric strain and solvent effects. longdom.org In the gas phase, the less sterically hindered LiCH₂OCON(CH₃)₂ carbamate forms a tetramer, whereas the bulkier LiCHPhOCON(CH₃)₂ exists as a dimer. longdom.org In ether and THF solutions, steric hindrance disfavors the formation of dimers for LiCHPhOCON(CH₃)₂, making it one of the few organolithium compounds that exist mainly as a monomer in solution. longdom.org

The coordination of the lithium ion is also a subject of computational investigation. In the gas phase monomer of LiCHPhOCON(CH₃)₂, two conformational isomers are possible: one where the lithium atom is coordinated to both an oxygen and a nitrogen atom, and another where it coordinates to both oxygen atoms. longdom.org

Further computational studies on lithium cation complexes with carbamate-modified disiloxanes, using Density Functional Theory (DFT) at the B3LYP level, have revealed that the solvation structure [Li(S)₃]⁺ is favored due to steric hindrance. rsc.org These studies also highlighted that the stabilization of lithium cation complexes is dominated by Li⁺···O donor-acceptor interactions within the carbamates. rsc.org

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry provides a powerful means to map out the intricate pathways of chemical reactions, identifying transition states and intermediates that are often difficult to observe experimentally.

Palladium-Catalyzed Synthesis Mechanisms

While not a direct computational study, research on the palladium-catalyzed synthesis of N-aryl carbamates from aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols highlights the complexity of these systems, where computational insights could further optimize reaction conditions. organic-chemistry.orgmit.edu The mechanism involves the in-situ generation of aryl isocyanates, which are then trapped by alcohols. organic-chemistry.org

Iridium-Catalyzed Allylic Substitution Mechanisms

Computational methods have been extensively used to investigate the iridium-catalyzed allylic substitution reaction that leads to the formation of enantioenriched allyl carbamates from carbon dioxide and an amine. researchgate.netacs.orguit.nouit.no These studies have shown that the reaction proceeds through several steps, starting with the formation of an iridium-allyl intermediate, followed by a nucleophilic attack by the carbamate, which is formed in situ. researchgate.netacs.orguit.nouit.no

A key finding from these computational analyses is that the stereochemical outcome involves an oxidative addition with an inversion of configuration, followed by an outer-sphere nucleophilic attack that results in a second inversion. researchgate.net Detailed isomeric analysis has revealed that the rate-determining step can differ for the (R)- and (S)-pathways. researchgate.netacs.orguit.nouit.no For the iridium-catalyzed conversion of CO₂, propylamine, and cinnamyl chloride to allyl carbamates, computational analysis indicates that the benzylic carbon of the allyl fragment preferentially remains trans to the phosphorus atom of the phosphoramidite (B1245037) ligand in the most stable isomer. acs.orgnih.gov The iridium complex itself does not activate CO₂; instead, the nucleophilic carbamate is formed from the reaction of CO₂ with the free amine. acs.orgnih.gov

Computational studies have also shed light on the regioselectivity of these reactions, suggesting that the formation of branched products is favored due to a series of weak, non-covalent, attractive interactions between the allyl ligand and the incoming nucleophile, rather than just repulsive steric interactions. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a carbamate molecule and its interactions with other molecules are critical to its function. Computational methods are adept at exploring the conformational landscape and characterizing these interactions.

Studies combining infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with DFT simulations have been used to understand the conformation of carbamate monomers in a nonpolar, aprotic environment. nih.govacs.orgchemrxiv.org These investigations have revealed that, compared to peptides, carbamate units are more rigid, which is thought to be due to the extended delocalization of π-electrons along the backbone. nih.govacs.orgchemrxiv.org

A significant finding is that cis configurations of the amide bond can be energetically stable in carbamates, whereas peptides typically favor trans configurations. nih.govacs.orgchemrxiv.org This stability of the cis form can be supported by the delocalization of π-electrons and, in some cases, by the oxygen atom adjacent to the amide bond acting as a hydrogen bond acceptor. acs.org

The conformational landscape of a Boc-carbamate monomer was explored using a mixed torsional/low-mode sampling method in chloroform, with solvation effects simulated using the Generalized-Born/Surface-Area (GB/SA) model. nih.gov The analysis of non-covalent interactions revealed that conformers are often stabilized by weak hydrogen bonds. nih.gov For instance, strong hydrogen bonds between hydroxyl and carbonyl groups were found in the most stable structures. nih.gov

Molecular Modeling in Carbamate Research

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In carbamate research, it has been applied to understand structure-activity relationships and to design new molecules with specific properties.

One area of application is in quantitative structure-toxicity relationship (QSTR) modeling. A study on 178 carbamate derivatives used DFT to calculate molecular descriptors related to their toxicity in rats. mdpi.com The resulting QSTR model established a relationship between the molecular descriptors and the observed toxicity, which can be used to predict the toxicity of new carbamate compounds. mdpi.com Molecular docking calculations were also performed to model the binding of carbamates to the active site of acetylcholinesterase, a key enzyme inhibited by this class of compounds. mdpi.com

Molecular modeling has also been instrumental in the design and analysis of novel carbamate derivatives as enzyme inhibitors. nih.gov For example, a series of carbamate analogues of URB602 were designed and synthesized as inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov Molecular docking studies were used to investigate the inhibitory profiles and indicated that specific substitutions on the aryl groups had a significant impact on the inhibitory activity. nih.gov

Furthermore, molecular modeling, including multispectral methods and molecular docking, has been used to study the binding modes of carbamate pesticides with human serum albumin (HSA). nih.gov This information was then used to build and optimize mathematical models for predicting the acute toxicity of these pesticides, demonstrating the potential of these computational approaches in drug development and safety assessment. nih.gov

Advanced Applications in Organic Synthesis and Polymer Science

Carbamates as Protecting Groups in Complex Molecule Synthesis

The allyloxycarbonyl (Alloc) group is a well-established protecting group for amines, prized for its stability under both acidic and basic conditions, which allows for its use in orthogonal protection strategies. total-synthesis.comthaiscience.info This stability profile makes it compatible with other common protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile. thaiscience.info The Alloc group is introduced by reacting an amine with an activated allyl reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O). total-synthesis.com

The key to the Alloc group's utility lies in its selective removal under mild, near-neutral conditions using a palladium(0) catalyst. total-synthesis.comthaiscience.info The deprotection mechanism involves the coordination of Pd(0) to the allyl double bond, followed by an oxidative addition to form a π-allyl-palladium(II) complex. The resulting carbamate (B1207046) ligand can then dissociate and decarboxylate to release the free amine. total-synthesis.com To regenerate the Pd(0) catalyst and prevent side reactions like N-allylation of the deprotected amine, a scavenger is required to trap the allyl group. total-synthesis.comrsc.org

Table 1: Common Scavengers for Alloc Deprotection

| Scavenger Type | Examples | Reference |

|---|---|---|

| Nucleophiles | Morpholine, Dimedone, Barbituric Acid | total-synthesis.com |

Recent protocols have focused on developing more user-friendly deprotection methods, such as using air-stable palladium catalysts like Pd(PPh₃)₂Cl₂ in combination with scavengers like Meldrum's acid and triethylsilane, which circumvents the need for the air-sensitive Pd(PPh₃)₄ and eliminates N-allylated byproducts. nih.gov

In the intricate field of peptide synthesis, the Alloc group provides orthogonal protection for the amine functionalities of amino acids, particularly on side chains. thaiscience.info This is crucial for synthesizing complex peptides or for introducing specific functionalities at precise locations. For instance, the side-chain amine of a lysine (B10760008) or ornithine residue, or an amino group on a phenylalanine derivative, can be protected with an Alloc group. thaiscience.info This allows for the standard Fmoc-based solid-phase peptide synthesis (SPPS) to proceed for chain elongation. thaiscience.infobachem.com

Once the peptide backbone is assembled, the Alloc group can be selectively removed on-resin using a palladium(0) catalyst, leaving other protecting groups intact. thaiscience.info This unmasked amine can then be functionalized, for example, by attaching affinity labels like isothiocyanates or bromoacetamides. thaiscience.info The efficiency of this on-resin deprotection can be influenced by the type of solid support used, with polyethylene (B3416737) glycol-polystyrene (PEG-PS) resins sometimes offering better accessibility for the catalyst compared to standard polystyrene (PS) resins. thaiscience.info The development of improved deprotection cocktails, such as those using amine-borane complexes as scavengers, facilitates fast and clean removal of the Alloc group, which is highly suitable for automated SPPS. rsc.orgresearchgate.net

Role of Allyl Carbamates in Polymer Chemistry

The allyl group in compounds like Allyl N-(4-chlorophenyl)carbamate serves as a reactive handle for polymerization and polymer modification, while the carbamate and phenyl moieties contribute to the final properties of the polymer.

Polyurethanes are traditionally synthesized from the reaction of polyols and isocyanates. acs.org However, concerns over the toxicity of phosgene (B1210022), used to produce isocyanates, have driven research into non-isocyanate polyurethanes (NIPUs) and alternative isocyanate syntheses. rsc.orgutwente.nl Organic carbamates are key intermediates in these alternative routes. rsc.org

One promising phosgene-free pathway involves the thermal or catalytic cracking (decomposition) of carbamates to produce the desired isocyanate and an alcohol. utwente.nl In this context, this compound could theoretically be cleaved to generate 4-chlorophenyl isocyanate and allyl alcohol. The decomposition of carbamates is an endothermic process that typically requires high temperatures (above 150°C) and can be promoted by various catalysts. utwente.nl

Another approach is the synthesis of NIPUs through the ring-opening polyaddition of cyclic carbonates with amines, which yields polyhydroxyurethanes (PHUs). researchgate.net While this compound is not a cyclic monomer itself, it could serve as a building block in creating more complex monomers for polyurethane synthesis. Furthermore, carbamate exchange reactions, catalyzed by agents like dibutyltin (B87310) dilaurate (DBTDL), are being explored to create reprocessable or recyclable polyurethane networks. acs.org

The ring-opening polymerization (ROP) of cyclic carbamates, particularly 6- and 7-membered rings, is a direct method for producing aliphatic polyurethanes without generating byproducts. researchgate.netepa.gov This polymerization can proceed through cationic, anionic, or metal-catalyzed mechanisms. researchgate.netnih.gov For instance, catalysts like boron trifluoride diethyl etherate (BF₃O(Et)₂) are effective for the cationic ROP of cyclic carbamates. researchgate.net

While this compound is an acyclic molecule, its structure is relevant to this field. The synthesis of the necessary cyclic carbamate monomers often starts from β-amino alcohols. nih.gov It is conceivable that a synthetic route could be designed where an allyl-containing β-amino alcohol is used, which after cyclization and polymerization would yield a polyurethane with pendant allyl groups. These allyl groups could then be used for subsequent crosslinking or functionalization, a strategy that imparts additional utility to the final polymer. A notable development in this area is the multibranching polymerization of specific cyclic carbamates using a π-allylpalladium complex, which can produce hyperbranched dendritic polyamines. epa.gov

Polysaccharides such as cellulose (B213188) and chitosan (B1678972) are abundant, biocompatible, and biodegradable polymers, making them excellent candidates for creating biomaterials like hydrogels. nih.govnih.gov To form stable hydrogel networks, these natural polymers are often chemically functionalized with reactive groups that can undergo crosslinking. acs.org

A modern and efficient method for this is the introduction of allyl groups onto the polysaccharide backbone, followed by crosslinking via thiol-ene "click" chemistry. mdpi.com In a typical synthesis, the hydroxyl groups of a polysaccharide are first activated, for example, by converting them into phenyl carbonates. These activated sites then react with an amine-containing molecule to form a carbamate linkage. To create an allyl-functionalized polysaccharide, allylamine (B125299) is used. mdpi.com This results in polysaccharide chains decorated with pendant allyl carbamate groups.

These allyl-functionalized polysaccharides can then be dissolved in water and crosslinked into a hydrogel by adding a dithiol crosslinker and a photoinitiator, followed by exposure to UV light. mdpi.com The resulting hydrogels exhibit interconnected porous microstructures, high swelling ratios, and mechanical resilience, making them suitable for applications like 3D printing and as stimuli-responsive materials. mdpi.com

Table 2: Thiol-Ene Hydrogel Formation from Allyl-Functionalized Polysaccharides

| Polysaccharide Base | Functionalization Method | Crosslinking Conditions | Application | Reference |

|---|---|---|---|---|

| Cellulose, Xylan | One-pot synthesis via phenyl carbonate intermediates and reaction with allylamine | Dithiol (DTT or EDT), photoinitiator, UV light (365 nm) | 3D Printable Hydrogels | mdpi.com |

Although direct use of this compound for this purpose is not documented, the underlying chemistry demonstrates the utility of the allyl carbamate moiety in modifying natural polymers to create advanced functional materials.

The development of environmentally friendly coatings has spurred interest in technologies like ultraviolet (UV) curing, which offer rapid, solvent-free, and energy-efficient processing. mdpi.com The chemistry of these coatings often relies on the polymerization of functional monomers and oligomers upon exposure to UV radiation.

Allyl groups are effective reactive functionalities for such systems. For example, UV-cured coatings can be fabricated from allyl-terminated polymers and multi-functional thiol crosslinkers via the thiol-ene reaction, analogous to the hydrogel formation described previously. mdpi.com In one study, allyl-terminated hyperbranched polycarbosilanes were crosslinked with sulfhydryl-terminated polyurethanes to create coatings with good thermal stability and adhesion. mdpi.com

The allyl group in this compound makes it a potential precursor or additive for such coating formulations. Its incorporation could introduce specific properties, such as improved thermal stability or modified surface characteristics, due to the presence of the chloro-phenyl group. In addition to UV curing, the reactivity of the allyl double bond could also be exploited in air-drying coatings, where crosslinking occurs through oxidative processes initiated by atmospheric oxygen, often catalyzed by metal driers.

Carbamate Functionality in Prodrug Design

The carbamate group (–O–CO–NH–) is a versatile and pivotal structural motif in the realm of medicinal chemistry, particularly in the strategic design of prodrugs. najah.edunih.govnih.gov Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmaceutical agent. nih.gov The incorporation of a carbamate linkage into a drug molecule can overcome various pharmaceutical and pharmacokinetic challenges, such as poor aqueous solubility, low permeability, rapid metabolism, and systemic toxicity. nih.govnih.gov

Structurally, the carbamate functionality can be considered a hybrid of an ester and an amide, bestowing upon it a unique combination of stability and reactivity. nih.govacs.org Carbamates generally exhibit good chemical and proteolytic stability, which is crucial for a prodrug to reach its target site intact. nih.govacs.org The substituents on both the oxygen and nitrogen atoms of the carbamate can be systematically modified to fine-tune the physicochemical properties and the rate of cleavage of the prodrug, allowing for controlled release of the parent drug. nih.gov

In the context of this compound, the molecule possesses the core carbamate linker, with an allyl group attached to the oxygen and a 4-chlorophenyl group on the nitrogen. While specific research on the prodrug applications of this exact compound is not extensively documented, the individual components and the carbamate linkage itself provide a basis for discussing its potential in prodrug design.

General Principles of Carbamate Prodrugs

The utility of the carbamate moiety in prodrug design is multifaceted. It can be employed to mask polar functional groups, such as hydroxyls, amines, and phenols, thereby increasing the lipophilicity of the parent drug. nih.govacs.org This enhanced lipophilicity can lead to improved membrane permeability and oral bioavailability. mdpi.com Once absorbed, the carbamate prodrug is designed to be cleaved by enzymes, such as esterases or cytochrome P450, to regenerate the active drug and an inert promoiety. acs.orgresearchgate.net

The rate of hydrolysis of the carbamate bond is a critical factor in prodrug design and can be influenced by the electronic and steric nature of its substituents. nih.gov For instance, N,N-disubstituted carbamates are generally more stable towards hydrolysis than their N-monosubstituted counterparts. The design of cyclization-activated prodrugs is another sophisticated strategy where the cleavage of the carbamate is triggered by an intramolecular reaction, leading to a more controlled release of the active drug. acs.org

Table 1: General Characteristics of Carbamate Prodrugs

| Feature | Description | Reference(s) |

|---|---|---|

| Improved Stability | Carbamate linkages are generally more stable to chemical and enzymatic hydrolysis than ester bonds, protecting the parent drug from premature degradation. | nih.govacs.org |

| Enhanced Permeability | By masking polar functional groups, carbamates can increase the lipophilicity of a drug, potentially improving its absorption across biological membranes. | mdpi.com |

| Modulated Solubility | The substituents on the carbamate can be chosen to either increase or decrease aqueous solubility, depending on the specific delivery requirements. | nih.gov |

| Controlled Release | The rate of cleavage of the carbamate can be tailored by modifying its substituents, allowing for sustained or targeted drug release. | najah.eduresearchgate.net |

| Reduced Toxicity | By masking reactive functional groups, carbamates can reduce the toxicity and side effects associated with the parent drug. | nih.gov |

Potential Role of Substituents in this compound

The specific substituents of this compound, the 4-chlorophenyl group and the allyl group, would be expected to confer distinct properties relevant to its potential as a prodrug.

The 4-chlorophenyl group introduces a halogenated aromatic ring to the molecule. The presence of the chlorine atom and the phenyl ring would significantly increase the lipophilicity of a parent drug it is attached to. This could be advantageous for drugs that need to cross lipid-rich barriers like the blood-brain barrier. Furthermore, the electronic properties of the chlorophenyl ring can influence the stability of the carbamate bond. In a related compound, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, the p-chlorophenylcarbamoyl moiety was found to be a key component for its anticancer activity, suggesting the importance of this structural feature in biological interactions. nih.gov

The allyl group is of particular interest in organic synthesis and has been explored in drug design. The allyloxycarbonyl (Alloc) group is a well-established protecting group for amines in peptide synthesis. nih.gov Its cleavage is often accomplished under mild conditions using palladium catalysis, a bio-orthogonal reaction that could potentially be adapted for in vivo drug release. elsevierpure.com The enzymatic cleavage of allyl groups is also a possibility. The double bond in the allyl group offers a site for further chemical modification, allowing for the attachment of targeting ligands or other functional moieties.

Table 2: Potential Contributions of Substituents in this compound to Prodrug Design

| Substituent | Potential Role | Rationale | Reference(s) |

|---|---|---|---|

| 4-Chlorophenyl | Increased Lipophilicity | The aromatic ring and chlorine atom enhance non-polar character, potentially improving membrane transport. | nih.gov |

| Modulated Stability | The electronic effect of the chloro- and phenyl groups can influence the rate of carbamate hydrolysis. | rsc.org | |

| Biological Activity | The p-chlorophenylcarbamoyl moiety has been associated with anticancer activity in related compounds. | nih.gov | |

| Allyl | Cleavable Linker | The allyl group can be removed under specific conditions (e.g., palladium catalysis), providing a potential mechanism for drug release. | elsevierpure.com |

| Protecting Group | The allyloxycarbonyl group is a known protecting group for amines, suggesting its utility in masking this functional group in a prodrug. | nih.gov | |

| Site for Modification | The double bond provides a handle for further chemical functionalization. | nih.gov |

Biochemical Mechanisms of Carbamate Interaction with Biological Systems

The study of carbamates, a class of organic compounds derived from carbamic acid, is crucial in understanding their wide-ranging effects in agriculture and biochemistry. While the focus of this article is this compound, a comprehensive understanding requires examining the broader biochemical mechanisms characteristic of the carbamate class. These mechanisms include their role in post-translational modifications of proteins and the complex pathways developed by microorganisms for their degradation.

Analytical Methodologies for Carbamate Detection and Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of carbamate (B1207046) compounds. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of N-aryl carbamates. acs.orgnih.gov In the ¹H NMR spectrum of a compound like Allyl N-(4-chlorophenyl)carbamate, distinct signals corresponding to the protons of the allyl group and the 4-chlorophenyl group would be expected. The vinylic protons of the allyl group typically appear in the downfield region, while the methylene (B1212753) protons adjacent to the oxygen atom show a characteristic chemical shift. The aromatic protons on the chlorophenyl ring would exhibit a splitting pattern indicative of para-substitution. In ¹³C NMR, characteristic resonances for the carbonyl carbon of the carbamate group, the aromatic carbons, and the carbons of the allyl group would be observed. acs.orgacs.org Studies on similar N-aryl carbamates have confirmed these patterns, providing a reliable basis for structural confirmation. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups within the carbamate structure. The most prominent absorption bands for N-aryl carbamates include the N-H stretching vibration and the C=O (carbonyl) stretching vibration of the carbamate linkage. The exact position of these bands can be influenced by hydrogen bonding. rsc.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which is vital for its identification. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely show characteristic losses, such as the cleavage of the allyl group or fragmentation around the carbamate linkage, providing further structural evidence. Gas chromatography-mass spectrometry (GC-MS) has been effectively used to identify related compounds like 4-chloroaniline (B138754), a potential hydrolysis product. nih.gov

Table 1: Expected Spectroscopic Data for this compound Functional Groups

| Technique | Functional Group | Expected Chemical Shift / Absorption Range |

|---|---|---|

| ¹H NMR | Aromatic-H (on chlorophenyl ring) | δ 7.0-7.5 ppm |

| ¹H NMR | Alkene-H (on allyl group) | δ 5.8-6.1 ppm (CH), δ 5.1-5.4 ppm (CH₂) |

| ¹H NMR | Methylene-H (-O-CH₂-) | δ 4.5-4.7 ppm |

| ¹³C NMR | Carbonyl (C=O) | δ 152-158 ppm |

| ¹³C NMR | Aromatic-C | δ 117-143 ppm |

| ¹³C NMR | Alkene-C | δ 117-134 ppm |

| IR | N-H Stretch | 3200-3400 cm⁻¹ |

| IR | C=O Stretch (Amide I) | 1680-1750 cm⁻¹ |

| IR | C-N Stretch | 1200-1350 cm⁻¹ |

| IR | C-O Stretch | 1000-1300 cm⁻¹ |

Note: Expected values are based on typical ranges for the specified functional groups and data from related N-aryl carbamate structures. acs.orgacs.orgrsc.org

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for separating carbamates from complex matrices. Detection is often enhanced through derivatization, which converts the analyte into a species with superior detection properties.

HPLC is widely recommended for the analysis of carbamates, which can be thermally unstable and thus unsuitable for gas chromatography without derivatization. s4science.at A common and officially recognized method, U.S. EPA Method 531.1, employs a post-column derivatization technique for carbamate analysis in water. s4science.at In this approach, the carbamates are first separated on a reverse-phase HPLC column. s4science.atsielc.com After separation, the column eluent is mixed with a reagent, such as sodium hydroxide (B78521), and heated to hydrolyze the carbamates into their corresponding amines. s4science.atyoutube.com This is followed by a reaction with a derivatizing agent to produce a detectable product. s4science.atyoutube.com

Pre-column derivatization is an alternative strategy where the analyte is derivatized before injection into the HPLC system. This has been successfully applied to other carbamates, such as ethyl carbamate, using reagents like 9-xanthydrol to form a highly fluorescent derivative prior to chromatographic separation. researchgate.netrsc.org

Fluorescence detection is a highly sensitive technique frequently coupled with HPLC for carbamate analysis, largely because many carbamates lack a native fluorophore. youtube.comrsc.org The strategy typically relies on a derivatization reaction that introduces a fluorescent tag to the molecule or its hydrolysis product.

In the widely used post-column derivatization method, after the carbamate is hydrolyzed to an amine (e.g., methylamine (B109427) for N-methyl carbamates), it reacts with o-phthalaldehyde (B127526) (OPA) and a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative. s4science.atyoutube.com This derivative is then detected by a fluorescence detector, offering excellent sensitivity and selectivity. s4science.atnih.gov The excitation and emission wavelengths are set to optimize the signal from the specific derivative, for example, 330 nm for excitation and 465 nm for emission in the OPA-based method. s4science.at

Other fluorescence strategies involve developing specific fluorescent probes that change their emission properties upon interaction with carbamates or the enzymes they inhibit. nih.govnih.gov These methods can provide rapid and sensitive detection, sometimes even enabling visual analysis. nih.gov For analytes containing phenolic groups, derivatization with dansyl chloride followed by fluorescence detection is a well-established method. nih.gov

Advanced Derivatization Reagents for Amine Analysis

The analysis of this compound can be approached by first hydrolyzing the compound to produce 4-chloroaniline. This amine can then be reacted with an advanced derivatization reagent to yield a product that is easily detectable by HPLC with fluorescence or UV detection, or by GC. who.int The selection of the reagent is critical for achieving high sensitivity and stable derivatives.

Several classes of reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): As mentioned, OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindoles. researchgate.netnih.gov This is one of the most common pre- and post-column derivatization reagents for amino acids and primary amines. researchgate.net

9-Fluorenylmethylchloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to form stable, highly fluorescent derivatives that are well-suited for HPLC with fluorescence detection. researchgate.netnih.gov

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts. This classic reagent is known for its stability and is widely used in chromatography. nih.govnih.gov

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F): A highly sensitive fluorogenic reagent that reacts with primary and secondary amines to yield fluorescent derivatives detectable at low concentrations. researchgate.net

9-Xanthydrol: This reagent is used in pre-column derivatization to create fluorescent derivatives for HPLC analysis, as demonstrated in the determination of ethyl carbamate. researchgate.netrsc.org

The choice of reagent depends on the analytical requirements, such as the desired sensitivity, the presence of interfering substances in the sample matrix, and the specific instrumentation available. researchgate.netnih.gov

Table 2: Common Derivatization Reagents for Amine Analysis

| Reagent Name | Abbreviation | Target Amines | Detection Method | Key Features |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary | Fluorescence | Rapid reaction; commonly used in post-column systems. researchgate.netnih.gov |

| 9-Fluorenylmethylchloroformate | FMOC-Cl | Primary, Secondary | Fluorescence | Forms stable, highly fluorescent derivatives. researchgate.netnih.gov |

| Dansyl Chloride | DNS-Cl | Primary, Secondary | Fluorescence | Produces stable and intensely fluorescent adducts. nih.govnih.gov |

| 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-F | Primary, Secondary | Fluorescence | High sensitivity fluorogenic reagent. researchgate.net |

| 9-Xanthydrol | - | Primary | Fluorescence | Used for pre-column derivatization of carbamates. researchgate.netrsc.org |

Conclusion and Future Research Directions

Current Gaps and Emerging Frontiers in Allyl N-(4-chlorophenyl)carbamate Research

A thorough review of existing literature reveals a significant lack of specific data on the synthesis, spectroscopic characterization, and biological activity of this compound. While general methods for carbamate (B1207046) synthesis are well-established, dedicated studies optimizing the production of this particular compound are absent. scielo.br The herbicidal and fungicidal properties, often associated with N-aryl carbamates, remain unexplored for this molecule. nih.govmdpi.com

Emerging frontiers for research on this compound could be directed towards several key areas:

Synthesis and Characterization: The development of efficient and sustainable synthetic routes for this compound is a fundamental prerequisite for any further investigation. wosjournals.com A comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide invaluable structural information. nsf.gov

Agrochemical Potential: Based on the known activities of related N-phenylcarbamates, a primary research focus should be the evaluation of its potential as a herbicide, fungicide, or insecticide. mdpi.com Structure-activity relationship (SAR) studies, comparing it with other chlorinated and allylated carbamates, could guide the design of more potent and selective agrochemicals.

Enzyme Inhibition Studies: Carbamates are well-documented as enzyme inhibitors, most notably of cholinesterases. nih.gov Investigating the inhibitory potential of this compound against a range of enzymes could uncover novel therapeutic or biotechnological applications. nih.gov The presence of the allyl group might confer specific binding properties or reactivity.

Mechanistic Studies: For any observed biological activity, detailed mechanistic studies would be crucial. This could involve identifying the specific molecular targets and understanding the biochemical pathways affected by the compound. For instance, if herbicidal activity is discovered, its mode of action on plant-specific enzymes or processes should be elucidated.

Potential for Interdisciplinary Investigations

The study of this compound is not confined to the realm of pure chemistry. Its potential applications and environmental fate necessitate a multidisciplinary approach:

Chemistry and Biology: Collaborative research between synthetic chemists and biologists is essential to design, synthesize, and test the biological activity of this compound and its analogues. This synergy is crucial for developing new agrochemicals or therapeutic agents. wosjournals.comnih.gov

Environmental Science: Should this compound show promise as an agrochemical, its environmental persistence, degradation pathways, and potential ecotoxicity would need to be rigorously assessed. frontiersin.org Understanding its interaction with soil microorganisms and its potential for bioaccumulation would be critical for ensuring its safe use.

Materials Science: The carbamate linkage is a fundamental component of polyurethanes. scielo.br Investigating the potential of this compound as a monomer or additive in polymer synthesis could lead to the development of new materials with unique properties, such as enhanced thermal stability or specific functionalities imparted by the chloro-aryl and allyl groups.

Computational Chemistry: Molecular modeling and computational studies can play a significant role in predicting the properties and activities of this compound. nih.gov Docking studies could predict its binding affinity to various enzyme targets, guiding experimental work and accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl N-(4-chlorophenyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-chlorophenyl isocyanate with allyl alcohol under anhydrous conditions. Catalytic bases like pyridine or triethylamine are used to neutralize HCl byproducts, improving yields (commonly >80%). Temperature control (0–5°C) minimizes side reactions like premature carbamate hydrolysis . Solvent selection (e.g., dichloromethane or THF) impacts reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.

Q. How does hydrolysis of the carbamate group occur, and what analytical techniques confirm its degradation products?

- Methodological Answer : Hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions cleaves the carbamate bond, yielding 4-chloroaniline and allyl alcohol. Reaction monitoring via TLC or HPLC is critical. For acidic conditions, NMR (¹H/¹³C) identifies 4-chloroaniline (δ 6.8–7.3 ppm aromatic protons) and allyl alcohol (δ 5.2–5.9 ppm olefinic protons). Under basic conditions, FT-IR detects CO₂ evolution (∼2340 cm⁻¹) .

Q. What structural features of this compound influence its stability in solution?

- Methodological Answer : The electron-withdrawing 4-chlorophenyl group stabilizes the carbamate via resonance, reducing hydrolysis rates compared to non-halogenated analogs. Stability studies in DMSO or aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ ~270 nm) show degradation half-lives ranging from 24–72 hours. Degradation accelerates under extreme pH or elevated temperatures (>40°C) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the carbamate’s electrophilic sites. The allyl group’s electron-rich double bond and carbamate’s carbonyl oxygen are key reactive centers. Molecular docking simulations predict interactions with biological nucleophiles (e.g., serine hydrolases), aiding in designing enzyme inhibitors. Contradictions between predicted and experimental reactivity may arise from solvent effects or steric hindrance not fully captured in silico .

Q. What strategies resolve conflicting data on the compound’s bioactivity in different assay systems?

- Methodological Answer : Bioactivity discrepancies often stem from assay conditions (e.g., cell permeability vs. in vitro enzyme assays). Normalize data using positive controls (e.g., known carbamate-based inhibitors) and validate via orthogonal methods:

- Enzyme assays : Measure IC₅₀ values against acetylcholinesterase or urease.

- Cellular assays : Use fluorescence-based viability assays (e.g., MTT) to assess cytotoxicity.

- Metabolic stability : Liver microsome studies quantify oxidation rates. Contradictory results require reevaluation of assay parameters (pH, temperature) or metabolite identification via LC-MS .

Q. How does crystallographic analysis inform the design of derivatives with enhanced thermal stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., hydrogen bonds between carbamate carbonyl and adjacent aryl groups) that stabilize the lattice. For this compound, π-π stacking of chlorophenyl rings and C–H···O interactions contribute to a melting point of ~120–125°C. Derivatives with bulkier substituents (e.g., tert-butyl) show improved thermal stability (ΔT +15–20°C) by disrupting packing efficiency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodological Answer : Racemization risks increase at higher temperatures or prolonged reaction times. Strategies include:

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) induce enantioselectivity.

- Chromatographic resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative HPLC.

- Kinetic resolution : Optimize reaction time to isolate intermediates before racemization. Monitor enantiomeric excess (ee) via chiral GC or polarimetry .

Data Contradiction Analysis

Q. Why do different studies report varying hydrolysis rates for this compound?

- Methodological Answer : Discrepancies arise from:

- Solvent polarity : Hydrolysis is faster in polar aprotic solvents (DMF) vs. non-polar (toluene).

- Catalyst presence : Trace metal ions (Fe³⁺, Cu²⁺) accelerate degradation.

- Analytical sensitivity : LC-MS detects low-abundance intermediates (e.g., N-(4-chlorophenyl)carbamic acid) missed by UV-Vis. Standardize protocols using buffered systems and inert atmospheres to minimize variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.